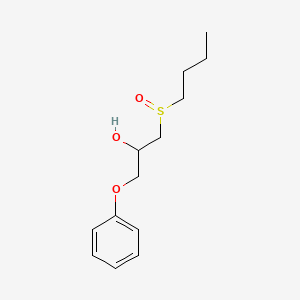![molecular formula C17H21N3O4 B3846203 2-(1-adamantyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3846203.png)
2-(1-adamantyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as AFAH and has been shown to have promising results in treating various diseases.
Mécanisme D'action
The mechanism of action of AFAH is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins involved in cancer cell growth and inflammation. AFAH has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. AFAH has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
AFAH has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. AFAH has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In addition, AFAH has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
AFAH has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. AFAH has been shown to have low toxicity, making it a safe compound to use in experiments. However, AFAH has some limitations for lab experiments. It has poor water solubility, which can limit its effectiveness in certain experiments. In addition, AFAH has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for the study of AFAH. One area of research is the development of AFAH derivatives that have improved solubility and bioavailability. Another area of research is the study of AFAH in combination with other drugs to improve its efficacy. Additionally, the study of AFAH in animal models of cancer and inflammation can provide valuable insights into its potential therapeutic applications. Finally, the study of AFAH in clinical trials can determine its safety and efficacy in humans.
Conclusion:
In conclusion, AFAH is a promising chemical compound that has potential therapeutic applications in the treatment of cancer and inflammation-related diseases. The synthesis of AFAH has been optimized to improve the yield and purity of the final product. AFAH has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of AFAH as a therapeutic agent.
Applications De Recherche Scientifique
AFAH has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. AFAH has been tested in vitro and in vivo for its efficacy in treating various types of cancer, including breast, lung, and prostate cancer. In addition, AFAH has been studied for its potential use in treating inflammation-related diseases such as arthritis and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-15(19-18-10-14-1-2-16(24-14)20(22)23)9-17-6-11-3-12(7-17)5-13(4-11)8-17/h1-2,10-13H,3-9H2,(H,19,21)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJYXUHJLTXSFM-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NN=CC4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)N/N=C\C4=CC=C(O4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

acetate](/img/structure/B3846122.png)
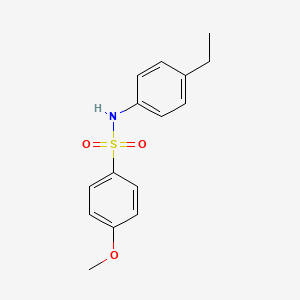
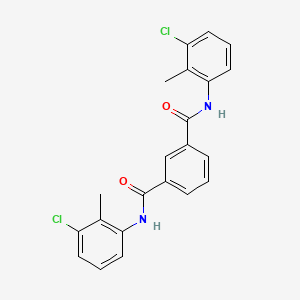
![ethyl 6-bromo-2-[2-(4-nitrophenyl)vinyl]-4-quinolinecarboxylate](/img/structure/B3846140.png)

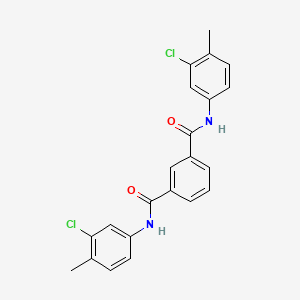
![(4-methoxy-2,3-dimethylbenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3846163.png)
![2-[1-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B3846167.png)
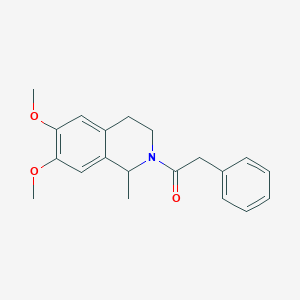
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B3846173.png)
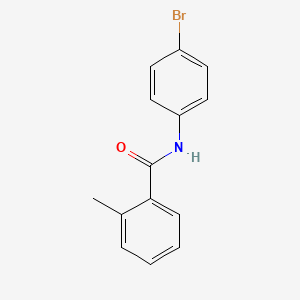
![4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B3846215.png)

